molecular formula C10H13NO2 B13526566 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine

Cat. No.: B13526566
M. Wt: 179.22 g/mol
InChI Key: ZJCWSBUMJKJALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol It is known for its unique structure, which includes a benzodioxin ring system with an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,4-benzodioxan-6-amine with 2,2-dimethylpropane-1,3-diol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-amine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2,2-dimethyl-4H-1,3-benzodioxin-6-amine

InChI

InChI=1S/C10H13NO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6,11H2,1-2H3

InChI Key

ZJCWSBUMJKJALM-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.